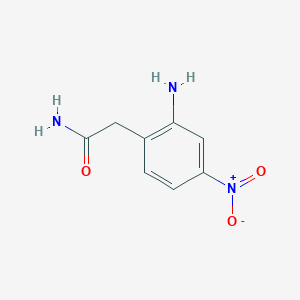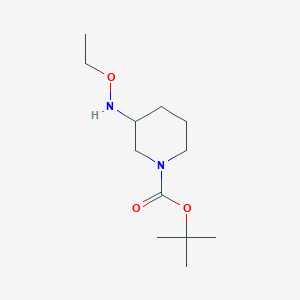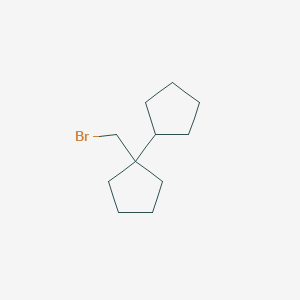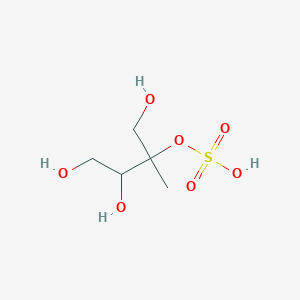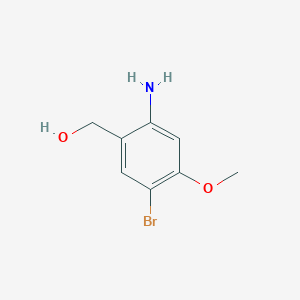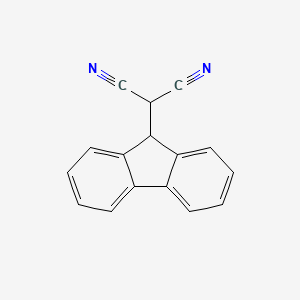
Fluorene-9-malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorene-9-malononitrile is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two strong electron-withdrawing cyano groups attached to the fluorene core. These cyano groups significantly alter the electronic properties of the fluorene, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Fluorene-9-malononitrile can be synthesized through several methods. One common synthetic route involves the reaction of fluoren-9-one with malononitrile in the presence of a base. This reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Fluorene-9-malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fluorene-9-malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of organic photovoltaics and electronic devices due to its unique electronic properties
Mechanism of Action
The mechanism of action of fluorene-9-malononitrile involves its interaction with various molecular targets. The electron-withdrawing cyano groups stabilize the lowest unoccupied molecular orbital (LUMO), making the compound highly reactive in certain chemical environments. This reactivity allows it to participate in various chemical transformations and interactions with biological molecules .
Comparison with Similar Compounds
Fluorene-9-malononitrile can be compared with other similar compounds, such as:
Fluorenone: Lacks the cyano groups, resulting in different electronic properties.
Fluorene-9-carboxaldehyde: Contains an aldehyde group instead of cyano groups, leading to different reactivity.
Fluorene-9-boronic acid: Contains a boronic acid group, which is useful in cross-coupling reactions
This compound is unique due to the presence of the cyano groups, which significantly enhance its electron-withdrawing capability and reactivity in various chemical reactions.
Properties
CAS No. |
6235-14-9 |
|---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(9H-fluoren-9-yl)propanedinitrile |
InChI |
InChI=1S/C16H10N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H |
InChI Key |
MEYDDKJWBULQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15251607.png)
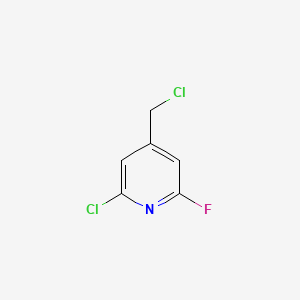
![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)

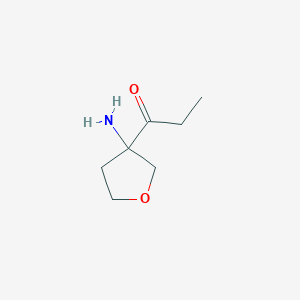
![2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15251628.png)
